Chloromethyl trifluoromethyl sulfide

Descripción general

Descripción

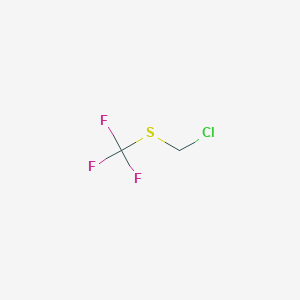

Chloromethyl trifluoromethyl sulfide is an organosulfur compound with the molecular formula CF3SCH2Cl. It is a colorless liquid with a pungent odor and is known for its reactivity and utility in various chemical syntheses .

Métodos De Preparación

Chloromethyl trifluoromethyl sulfide can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyl methyl sulfide with trifluoromethyl iodide under specific conditions . Industrial production methods often involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents required for its synthesis .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group in CF₃SCH₂Cl undergoes nucleophilic substitution, enabling diverse transformations:

a. Reaction with Fluorides and Thiophosgene

CF₃SCH₂Cl reacts with potassium fluoride (KF) and thiophosgene (CSCl₂) in acetonitrile to form trifluoromethyl thiomethyl benzene derivatives (e.g., ortho-chlorobenzyl trifluoromethyl sulfide). This reaction involves nucleophilic displacement of the chloride by in-situ-generated trifluoromethanethiolate (CF₃S⁻) .

b. Organomagnesium Reagent Compatibility

Sulfenyl chlorides like CF₃SCH₂Cl react with Grignard reagents (RMgX) to form sulfides via S-Cl bond cleavage :

Electrophilic Aromatic Substitution

The sulfenyl chloride moiety enables electrophilic aromatic substitution under Lewis acid catalysis:

a. Benzene Functionalization

In the presence of BF₃, CF₃SCH₂Cl reacts with benzene at 100°C to form phenyl trifluoromethyl sulfide derivatives. The reaction proceeds via generation of an electrophilic sulfenyl cation intermediate :

b. Regioselectivity with Substituted Arenes

Electron-rich arenes (e.g., toluene) undergo para- and ortho-substitution, while electron-deficient substrates show reduced reactivity .

| Substrate | Catalyst | Product(s) | Yield (%) |

|---|---|---|---|

| Benzene | BF₃ | Phenyl trifluoromethyl sulfide | 85 |

| Toluene | BF₃ | 2-/4-Tolyl trifluoromethyl sulfide (3:1) | 78 |

| Chlorobenzene | HF | 2-/4-Chlorophenyl trifluoromethyl sulfide | 65 |

Oxidation Reactions

The sulfide group (-S-) in CF₃SCH₂Cl is selectively oxidized to sulfoxide (-SO-) using hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA) :

Key Observations:

-

No over-oxidation to sulfone (-SO₂-) occurs under these conditions.

-

Functional group tolerance includes esters, halogens, and aryl groups.

Cycloaddition Reactions

CF₃SCH₂Cl derivatives engage in 1,3-dipolar cycloadditions under high-pressure conditions. For example, trifluoromethyl vinyl sulfide (a related compound) reacts with nitrones to form isoxazolidines with high regioselectivity :

DFT Analysis:

-

Steric repulsion minimization dictates regioselectivity.

-

ΔE Pauli (orbital overlap) dominates interaction energies.

Aplicaciones Científicas De Investigación

Chloromethyl trifluoromethyl sulfide (CF3SCH2Cl) is an organosulfur compound that has gained attention for its diverse applications in scientific research, particularly in organic synthesis, biological studies, and industrial processes. This article explores its applications, synthesis methods, and comparative analysis with similar compounds.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organosulfur compounds. Its unique trifluoromethyl group enhances the reactivity of carbon-centered radicals, making it valuable for various organic transformations .

Biological Research

In biological studies, this compound is utilized as a cross-linking agent in proteomics research. The chloromethyl group reacts with thiol groups in cysteine residues of proteins, facilitating the study of protein-protein interactions and identification of protein complexes . Additionally, it can be employed to investigate enzyme mechanisms by acting as a probe for biological pathways.

Industrial Applications

This compound is also applied in the production of specialty chemicals and materials. Its bifunctional nature allows it to be used in various industrial processes where specific reactivity is required .

Case Studies and Research Findings

- Oxidation Protocol Efficiency : A study demonstrated the successful oxidation of aryl trifluoromethyl sulfides to sulfoxides using hydrogen peroxide in aqueous solutions, yielding high conversion rates and minimal by-products .

- Proteomics Applications : Research utilizing this compound as a cross-linking agent highlighted its effectiveness in stabilizing protein complexes for mass spectrometry analysis, providing insights into protein interactions .

- Synthetic Pathway Development : Investigations into new synthetic methodologies involving this compound have led to improved yields and selectivity in the formation of organosulfur derivatives, showcasing its potential in modern organic chemistry .

Mecanismo De Acción

The mechanism of action of chloromethyl trifluoromethyl sulfide involves its reactivity with various nucleophiles and electrophiles. It can form covalent bonds with biological molecules, thereby modifying their structure and function. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparación Con Compuestos Similares

Chloromethyl trifluoromethyl sulfide can be compared with similar compounds such as chloromethyl methyl sulfide and chloromethyl phenyl sulfide. While all these compounds contain a chloromethyl group, the presence of the trifluoromethyl group in this compound imparts unique reactivity and properties. This makes it particularly useful in applications where the trifluoromethyl group is desired .

Actividad Biológica

Chloromethyl trifluoromethyl sulfide (CF3SCH2Cl) is an organosulfur compound characterized by its unique trifluoromethyl group, which imparts significant reactivity and biological activity. This article explores its biological properties, including mechanisms of action, pharmacokinetics, and relevant case studies demonstrating its applications in biological research.

Overview of this compound

This compound is a colorless liquid with a pungent odor. Its molecular formula is CF3SCH2Cl. The compound is notable for its utility in various chemical syntheses and biological studies, particularly in enzyme mechanisms and biological pathway investigations.

The biological activity of this compound primarily involves its ability to interact with biological molecules through the trifluoromethyl group. This group enhances the compound's lipophilicity and electrophilicity, allowing it to participate in various biochemical reactions.

Target of Action

- The compound acts as a reactive electrophile that can modify nucleophilic sites on proteins and nucleic acids, potentially leading to changes in their function.

Mode of Action

- Trifluoromethylation of carbon-centered radicals is a common reaction facilitated by this compound, which can lead to the formation of sulfoxides and sulfones upon oxidation .

Pharmacokinetics

This compound exhibits several physical properties that influence its biological activity:

- Boiling Point: 68–70 °C

- Density: 1.412 g/mL at 25 °C

These properties suggest that the compound is volatile and dense, factors that can affect its distribution and metabolism within biological systems.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant strains of bacteria. A notable study synthesized a series of fluoro and trifluoromethyl-substituted compounds, including derivatives of this compound, which demonstrated significant antibacterial activity against Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound 22 | 0.031–0.062 | Excellent |

| Vancomycin | 0.5 | Control |

| Methicillin | 1 | Control |

This study indicated that compound 22 not only exhibited comparable bactericidal activity to vancomycin but also effectively reduced pre-formed S. aureus biofilms .

Cytotoxicity Assessment

In vitro cytotoxicity assays against Vero cells revealed that several derivatives had selectivity indices (SI) greater than 10, indicating their specificity towards bacterial cells over host cells. This finding supports the potential development of these compounds as therapeutic agents against bacterial infections .

Comparative Studies with Similar Compounds

This compound can be compared with other organosulfur compounds such as chloromethyl methyl sulfide and chloromethyl phenyl sulfide. The presence of the trifluoromethyl group in this compound enhances its reactivity and biological activity compared to these related compounds.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Selectivity Index |

|---|---|---|

| This compound | High | >10 |

| Chloromethyl Methyl Sulfide | Moderate | <10 |

| Chloromethyl Phenyl Sulfide | Low | <5 |

Propiedades

IUPAC Name |

chloromethylsulfanyl(trifluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3S/c3-1-7-2(4,5)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQRPMWQQUKPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392757 | |

| Record name | Chloromethyl trifluoromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-58-2 | |

| Record name | Chloromethyl trifluoromethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl trifluoromethyl sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.